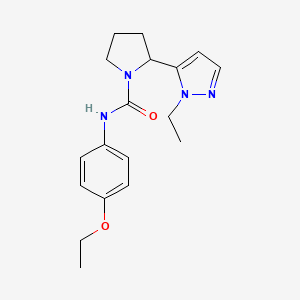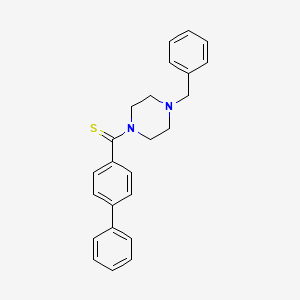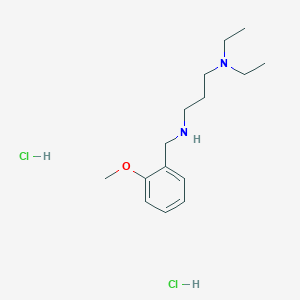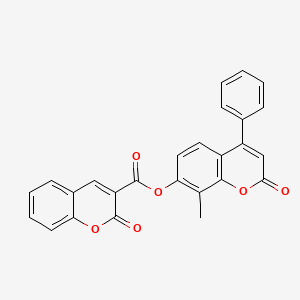
N-(4-methoxyphenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-piperidinamine, also known as MeOPP, is a synthetic compound that belongs to the class of piperidine derivatives. MeOPP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
N-(4-methoxyphenyl)-3-piperidinamine acts as an agonist of dopamine receptors, which are G protein-coupled receptors that are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine binds to the dopamine receptors and activates them, leading to an increase in dopamine release and subsequent activation of downstream signaling pathways. N-(4-methoxyphenyl)-3-piperidinamine also acts as an inhibitor of serotonin reuptake, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and serotonin release, modulation of neurotransmitter systems, and inhibition of cancer cell growth. N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-3-piperidinamine is a useful tool for studying the dopamine and serotonin systems in the brain, as it can selectively activate dopamine receptors and inhibit serotonin reuptake. However, N-(4-methoxyphenyl)-3-piperidinamine has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-3-piperidinamine, including:
1. Investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of drug addiction and schizophrenia.
2. Development of more stable and soluble forms of N-(4-methoxyphenyl)-3-piperidinamine for use in lab experiments.
3. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.
4. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of cancer.
5. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs for the treatment of various disorders.
Méthodes De Synthèse
N-(4-methoxyphenyl)-3-piperidinamine can be synthesized through a series of chemical reactions involving piperidine and 4-methoxyphenylamine. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its ability to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
In pharmacology, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its potential use as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs used to treat depression and anxiety disorders. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13-14H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZMBIYLQOOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)




![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)